2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
The primary targets of indole derivatives, such as 2-tert-butyl-5-ethyl-1H-indole-3-carbaldehyde, are often various receptors in the human body . These compounds bind with high affinity to these receptors, which can be helpful in developing new useful derivatives .
Mode of Action
The interaction of 2-tert-butyl-5-ethyl-1H-indole-3-carbaldehyde with its targets often results in changes at the molecular level. For instance, some indole derivatives act as receptor agonists, stimulating the production of certain substances, such as interleukin-22 .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For example, they can influence the production of certain substances in the body, such as interleukin-22, which facilitates mucosal reactivity . They can also participate in reactions at the benzylic position, typically via an SN1 pathway, through the resonance-stabilized carbocation .
Result of Action
The molecular and cellular effects of 2-tert-butyl-5-ethyl-1H-indole-3-carbaldehyde’s action can vary depending on the specific targets and pathways it affects. For instance, if it acts as a receptor agonist, it could stimulate the production of certain substances, leading to various downstream effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-tert-butyl-5-ethyl-1H-indole-3-carbaldehyde. For example, the compound’s synthesis can be influenced by factors such as the presence of solvents and the energy required for the purification of intermediates . Additionally, the compound’s repellent quality can be assessed in relation to arthropods .
Preparation Methods
The synthesis of 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde involves several steps, starting from commercially available starting materials. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The reaction conditions typically include the use of methanesulfonic acid under reflux in methanol, yielding the desired indole derivative in good yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Multicomponent Reactions: This compound is also used in multicomponent reactions to form complex molecules, which are valuable in medicinal chemistry.
Scientific Research Applications
2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde has several applications in scientific research:
Comparison with Similar Compounds
2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde can be compared with other indole derivatives such as:
1H-Indole-3-carbaldehyde: A simpler derivative with similar reactivity but lacking the tert-butyl and ethyl substituents.
2-tert-butyl-1H-indole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
5-ethyl-1H-indole-3-carbaldehyde: Similar structure but without the tert-butyl group, affecting its steric and electronic properties.
The unique combination of tert-butyl and ethyl groups in this compound provides distinct steric and electronic effects, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-tert-butyl-5-ethyl-1H-indole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-5-10-6-7-13-11(8-10)12(9-17)14(16-13)15(2,3)4/h6-9,16H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJUYKZVUHMQKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=C2C=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.